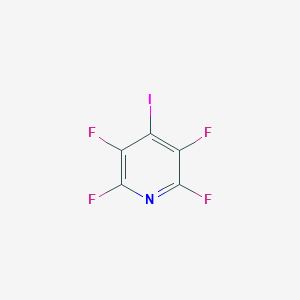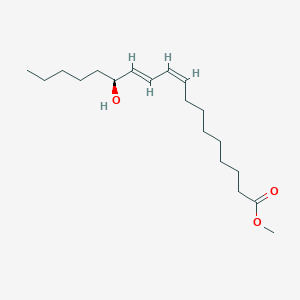
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Cyclohexylethyl compounds are a class of organic compounds that contain a cyclohexyl group (a six-membered carbon ring) and an ethyl group (a two-carbon chain). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
The synthesis of cyclohexylethyl compounds often involves the reaction of cyclohexane with an appropriate ethyl compound. For example, 2-Cyclohexylethanol can be synthesized from the reaction of cyclohexane and ethylene oxide .Molecular Structure Analysis
The molecular structure of cyclohexylethyl compounds is characterized by the presence of a cyclohexyl group and an ethyl group. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Cyclohexylethyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions. For example, 2-Cyclohexylethyl bromide can be used as a starting material for the synthesis of other compounds .Physical And Chemical Properties Analysis
Cyclohexylethyl compounds typically have moderate to high boiling points and are often liquids at room temperature. They are generally soluble in organic solvents but have low solubility in water .Scientific Research Applications
Synthesis and Inhibitory Activity
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Catalysis in Chemical Synthesis
This compound plays a role in catalysis, particularly in the Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane. This process leads to the stereoselective synthesis of vinylboronates, showcasing its utility in fine-tuning chemical reactions (Murata et al., 2002).
Synthesis of Boron Capped Polyenes
The compound is also utilized in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have applications in producing boron-containing polyenes, which are explored for new materials in LCD technology and potential therapies for neurodegenerative diseases (Das et al., 2015).
Development of Silicon-Based Drugs
4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, a related compound, is key in synthesizing biologically active silicon-based drugs. This demonstrates the broader applications of these compounds in medicinal chemistry and drug development (Büttner et al., 2007).
Preparation and Handling
For practical applications, details about the preparation, handling, and storage of similar compounds are important. These compounds are generally stable to air and water and can be stored in solutions such as CH2Cl2 or toluene. They are commonly used as reagents in organic synthesis (Ramachandran & Gagare, 2010).
Electrochemical Properties
Electrochemical studies of related sulfur-containing organoboron compounds have revealed their lower oxidation potential compared to organoboranes. This property is vital for their use in electrochemical reactions and potentially in developing novel electrochemical sensors or catalysts (Tanigawa et al., 2016).
Safety And Hazards
Future Directions
The study of cyclohexylethyl compounds is an active area of research, with potential applications in pharmaceuticals, materials science, and other fields. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications .
properties
IUPAC Name |
2-(2-cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDGYZAIIKCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



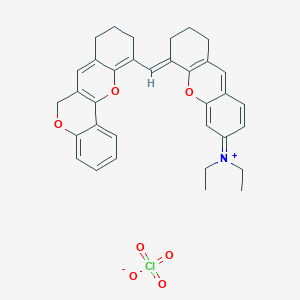

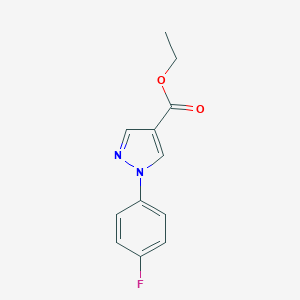

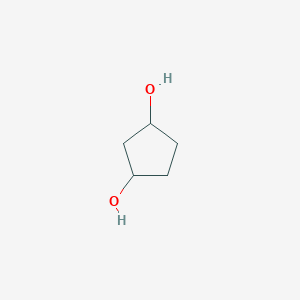
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
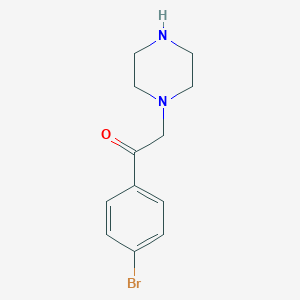

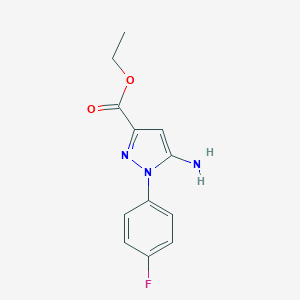
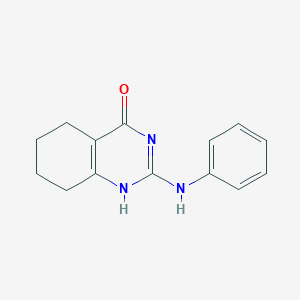
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

